4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile
Description
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile is a heterocyclic compound featuring a morpholine core (a six-membered ring containing one oxygen atom) substituted with a 3-chlorophenylbut-2-enoyl group at the 4-position and a carbonitrile moiety at the 3-position. The 3-chlorophenyl substituent enhances lipophilicity and may influence bioactivity, while the conjugated enoyl group contributes to electronic stability and reactivity.
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(12-3-2-4-13(16)8-12)7-15(19)18-5-6-20-10-14(18)9-17/h2-4,7-8,14H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBKWNCIZMSVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCOCC1C#N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with morpholine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Heterocyclic Core Variations
The morpholine ring distinguishes this compound from related nitrogen-containing heterocycles, such as piperazine (two nitrogen atoms) and thiazoline (a five-membered ring with sulfur and nitrogen). Key differences include:
- Morpholine : Oxygen atom increases polarity and hydrogen-bonding capacity compared to piperazine derivatives .
- Piperazine : Higher basicity due to secondary amines, often exploited in pharmaceutical agents (e.g., 1-(3-Chlorophenyl)piperazine in ) .
- Thiazoline : Sulfur atom in thiazole derivatives (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide in ) may enhance metabolic stability or metal-binding properties .
Substituent Effects
- 3-Chlorophenyl Group : Common across all compared compounds (e.g., 1-(3-Chlorophenyl)piperazine and 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide ). This group is associated with improved pharmacokinetic properties and receptor affinity in medicinal chemistry.
- Enoyl vs. Hydrazinecarbothioamide: The enoyl group in the target compound offers π-conjugation, influencing UV absorption and reactivity, whereas hydrazinecarbothioamides () enable condensation reactions for thiazoline synthesis .
- Carbonitrile vs. Triazolo Groups : The carbonitrile in the target compound may enhance dipole-dipole interactions, whereas triazolo groups (e.g., [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one in ) contribute to aromaticity and hydrogen-bonding networks .
Analytical Data Comparison
Physicochemical and Pharmacological Implications
Biological Activity
4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile is a nitrogen-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H15ClN2O
- Molecular Weight: 290.74 g/mol
- Structure: The compound features a morpholine ring, a carbonitrile group, and a chlorophenyl moiety, which are crucial for its biological activity .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has been evaluated for its efficacy using standard methods such as the agar disc-diffusion method and minimum inhibitory concentration (MIC) assays.
Table 1: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 | |
| Escherichia coli | 200 | |
| Proteus mirabilis | 180 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 |
The compound exhibited significant activity against MRSA, with an MIC value of 11 µg/mL, indicating its potential as an effective antibacterial agent. In contrast, it showed moderate activity against E. coli and S. aureus.
The mechanism by which this compound exerts its antibacterial effects is not fully elucidated but is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. This is supported by findings that indicate a downregulation of key bacterial virulence factors .
Case Studies
-
Inhibition of Type III Secretion System (T3SS):
A study investigated the inhibitory effects of various compounds on the T3SS in pathogenic bacteria. The results indicated that this compound significantly reduced the secretion of virulence factors in certain strains, suggesting a dual mechanism involving both direct antibacterial action and inhibition of virulence factor secretion . -
Comparative Studies:
Comparative studies with other known antibacterial agents revealed that this compound has a unique profile that makes it a promising candidate for further development. For instance, when tested alongside traditional antibiotics like tetracycline, it demonstrated superior efficacy at lower concentrations against specific Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
